molecular formula C20H20N2O3 B2797981 N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbenzamide CAS No. 851406-10-5

N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbenzamide

Cat. No.: B2797981
CAS No.: 851406-10-5
M. Wt: 336.391
InChI Key: CELXERZSAPQIPA-UHFFFAOYSA-N
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Description

N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbenzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a quinoline core, which is known for its diverse biological activities, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbenzamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of an appropriate aniline derivative with ethyl acetoacetate, followed by cyclization and subsequent functionalization to introduce the methoxy and oxo groups.

The next step involves the alkylation of the quinoline derivative with an appropriate alkyl halide to introduce the ethyl group. Finally, the benzamide moiety is introduced through an amide coupling reaction, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a hydroxyl derivative.

    Substitution: Formation of various alkyl or aryl derivatives depending on the substituent introduced.

Scientific Research Applications

N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects. Further research is needed to fully elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbenzamide can be compared with other similar compounds, such as:

  • N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenoxyacetamide
  • N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide

These compounds share the quinoline core but differ in their substituents, which can lead to variations in their chemical and biological properties

Properties

IUPAC Name

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13-4-3-5-15(10-13)19(23)21-9-8-16-11-14-6-7-17(25-2)12-18(14)22-20(16)24/h3-7,10-12H,8-9H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELXERZSAPQIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCC2=CC3=C(C=C(C=C3)OC)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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